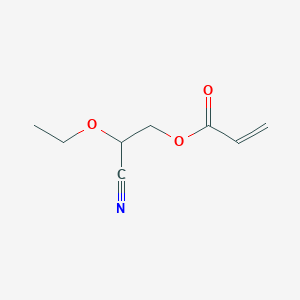
2-Cyano-2-ethoxyethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-ethoxyethyl acrylate is a chemical compound belonging to the family of cyanoacrylates. These compounds are known for their rapid polymerization in the presence of moisture, making them valuable in various adhesive applications. This compound is a colorless liquid with a faint sweet smell and low viscosity, commonly used in industrial and medical adhesives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyano-2-ethoxyethyl acrylate is typically synthesized through the condensation of ethyl cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer . This reaction is exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale condensation reactions, often carried out in continuous reactors to maintain consistent quality and yield. The polymer formed during the reaction is then thermally cracked to produce the monomer, which is purified and stabilized for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-2-ethoxyethyl acrylate undergoes several types of chemical reactions, including:
Polymerization: Rapid polymerization in the presence of moisture, forming strong adhesive bonds.
Substitution: Reactions with nucleophiles, leading to the formation of various substituted derivatives.
Hydrolysis: Reaction with water, resulting in the breakdown of the ester bond and formation of cyanoacrylic acid derivatives.
Common Reagents and Conditions
Moisture: Initiates polymerization.
Nucleophiles: Such as amines and alcohols, used in substitution reactions.
Acids and Bases: Employed in hydrolysis reactions to control the pH and reaction rate.
Major Products Formed
Polymers: Formed during polymerization, used in adhesives.
Substituted Derivatives: Resulting from substitution reactions, used in various chemical applications.
Cyanoacrylic Acid Derivatives:
Aplicaciones Científicas De Investigación
2-Cyano-2-ethoxyethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Industry: Applied in the production of high-strength adhesives for various industrial applications, including electronics and automotive sectors.
Mecanismo De Acción
The primary mechanism of action for 2-Cyano-2-ethoxyethyl acrylate involves rapid anionic polymerization initiated by moisture. The presence of two strong electron-withdrawing groups (cyano and ester) in the molecule leads to polarization of the double bond, facilitating polymerization. The resulting polymer forms strong adhesive bonds through hydrogen bonding and van der Waals interactions with the substrate.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl cyanoacrylate
- Methyl cyanoacrylate
- Butyl cyanoacrylate
- Octyl cyanoacrylate
Uniqueness
2-Cyano-2-ethoxyethyl acrylate stands out due to its unique combination of properties, including rapid polymerization, strong adhesive bonds, and biocompatibility. Compared to other cyanoacrylates, it offers a balance of flexibility and strength, making it suitable for a wide range of applications in both industrial and medical fields.
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(2-cyano-2-ethoxyethyl) prop-2-enoate |
InChI |
InChI=1S/C8H11NO3/c1-3-8(10)12-6-7(5-9)11-4-2/h3,7H,1,4,6H2,2H3 |
Clave InChI |
DUMOIXQZQLZBKS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(COC(=O)C=C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)
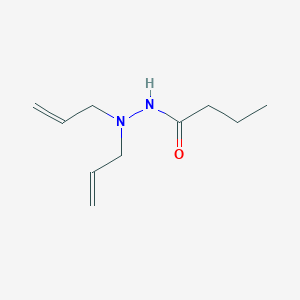
![1,3-Isobenzofurandione, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-](/img/structure/B13806629.png)
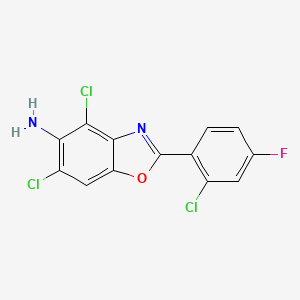
![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)
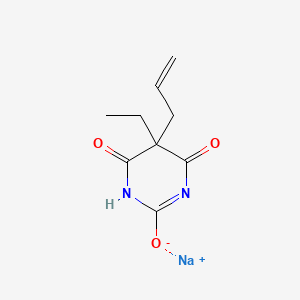
![9-Undecenoic acid, 11-[3-(2-pentenyl)oxiranyl]-](/img/structure/B13806653.png)
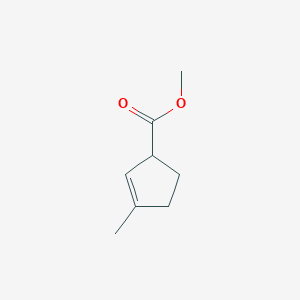
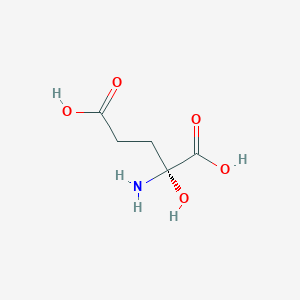
![(2S)-2-[(3-amino-2-hydroxypropyl)amino]propanoic acid](/img/structure/B13806665.png)
![2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone](/img/structure/B13806666.png)

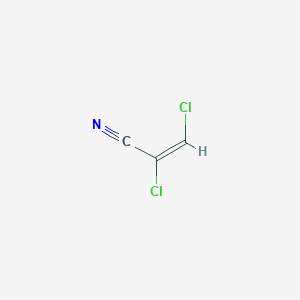
![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
